ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE
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Overview
Description
Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is a complex organic compound characterized by the presence of an indole ring, a cyano group, and a fluorobenzoyl moiety
Preparation Methods
The synthesis of ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C21H17FN4O3/c1-2-29-20(27)13-26-12-15(16-5-3-4-6-19(16)26)11-24-25-21(28)17-8-7-14(10-23)9-18(17)22/h3-9,11-12H,2,13H2,1H3,(H,25,28)/b24-11+ |
InChI Key |
WGNHDBZSYQCIHE-BHGWPJFGSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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